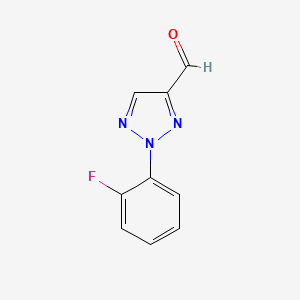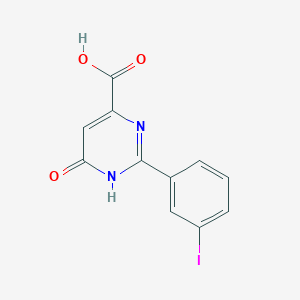
3-(4-(Ethylsulfonyl)-1H-pyrazol-3-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(Ethylsulfonyl)-1H-pyrazol-3-yl)aniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of an ethylsulfonyl group attached to a pyrazole ring, which is further connected to an aniline moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Ethylsulfonyl)-1H-pyrazol-3-yl)aniline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration of Benzene: The process begins with the nitration of benzene to form nitrobenzene.
Reduction of Nitrobenzene: Nitrobenzene is then reduced to aniline using reducing agents such as tin (Sn) and hydrochloric acid (HCl).
Formation of Pyrazole Ring: The aniline derivative undergoes cyclization with appropriate reagents to form the pyrazole ring.
Introduction of Ethylsulfonyl Group: Finally, the ethylsulfonyl group is introduced through sulfonation reactions using reagents like ethylsulfonyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature control, pressure adjustments, and the use of catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-(Ethylsulfonyl)-1H-pyrazol-3-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
3-(4-(Ethylsulfonyl)-1H-pyrazol-3-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(4-(Ethylsulfonyl)-1H-pyrazol-3-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to produce desired biological effects.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Methylsulfonyl)-1H-pyrazol-3-yl)aniline
- 3-(4-Propylsulfonyl)-1H-pyrazol-3-yl)aniline
- 3-(4-Butylsulfonyl)-1H-pyrazol-3-yl)aniline
Uniqueness
3-(4-(Ethylsulfonyl)-1H-pyrazol-3-yl)aniline is unique due to the presence of the ethylsulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
1774898-70-2 |
|---|---|
Fórmula molecular |
C11H13N3O2S |
Peso molecular |
251.31 g/mol |
Nombre IUPAC |
3-(4-ethylsulfonyl-1H-pyrazol-5-yl)aniline |
InChI |
InChI=1S/C11H13N3O2S/c1-2-17(15,16)10-7-13-14-11(10)8-4-3-5-9(12)6-8/h3-7H,2,12H2,1H3,(H,13,14) |
Clave InChI |
VSSIUPADFMLDFX-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)C1=C(NN=C1)C2=CC(=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine](/img/structure/B11772470.png)

![2-Ethylbutyl 4-(6-bromobenzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11772473.png)
![Pyrrolo[1,2-a]pyrazine-1-carboxylicacid, octahydro-, (1S,8aS)-](/img/structure/B11772479.png)
![2-(7-(tert-Butoxycarbonyl)-8-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)acetic acid](/img/structure/B11772510.png)
![9-Methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine](/img/structure/B11772515.png)

![Ethyl 2-(2-fluorophenyl)imidazo[1,2-B]pyridazine-3-carboxylate](/img/structure/B11772527.png)





